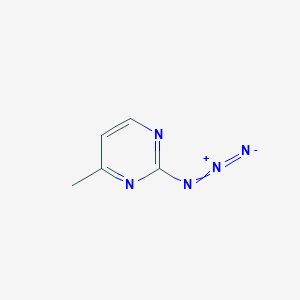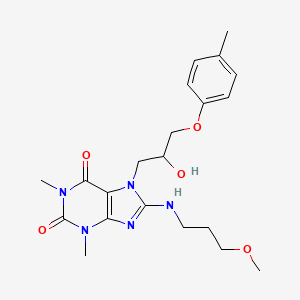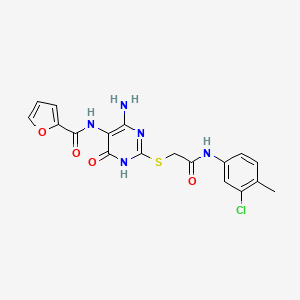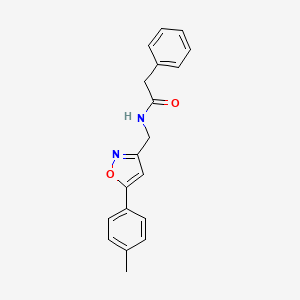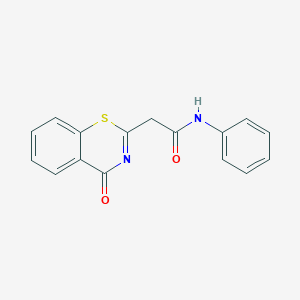![molecular formula C15H23NO B2903461 N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine CAS No. 356537-95-6](/img/structure/B2903461.png)
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine typically involves the following steps:
Bromination: The starting material, 4-methoxyphenyl ethylamine, undergoes bromination to introduce a bromo group at the ortho position.
Cyclization: The brominated compound is then subjected to cyclization using cyclohexanone in the presence of a strong base, such as potassium tert-butoxide, to form the cyclohexanamine core.
Purification: The final product is purified through recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can reduce the compound to its corresponding amine or alcohol derivatives.
Substitution: Substitution reactions can replace the methoxy group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents like bromine (Br2) and iodine (I2).
Major Products Formed:
Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: 4-Methoxyphenethylamine or 4-methoxyphenylethanol.
Substitution: 4-Bromo-4-methoxyphenethylamine or 4-alkyl-4-methoxyphenethylamine.
科学研究应用
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of neurotransmitter systems and receptor binding assays.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and pain management.
Industry: It is utilized in the development of new materials and chemical processes.
作用机制
The mechanism by which N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, modulating neurotransmitter activity and influencing physiological responses.
相似化合物的比较
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine is similar to other phenethylamine derivatives, such as:
N-(4-methoxyphenyl)acetamide: This compound differs in its acetyl group, which affects its reactivity and biological activity.
4-Methoxyphenethylamine: This compound lacks the cyclohexanamine core, resulting in different chemical properties and applications.
Uniqueness: this compound is unique due to its cyclohexanamine core, which provides distinct chemical and biological properties compared to other phenethylamine derivatives.
属性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-17-15-9-7-13(8-10-15)11-12-16-14-5-3-2-4-6-14/h7-10,14,16H,2-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUYPDJEKVUQJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B2903378.png)
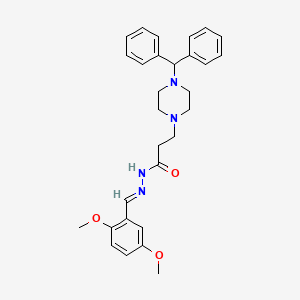
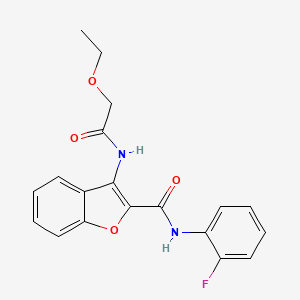


![2-(2-{[1-(2-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamido)-5-methylbenzoic acid](/img/structure/B2903390.png)
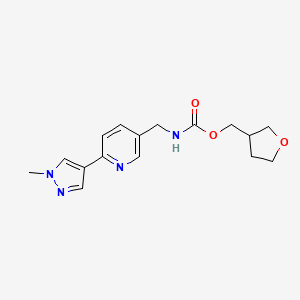
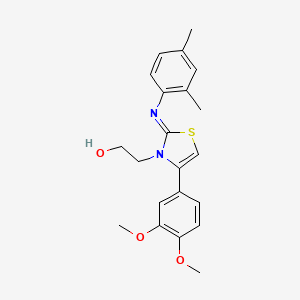
![5-((4-Ethoxy-3-methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2903393.png)
